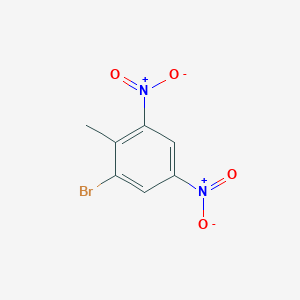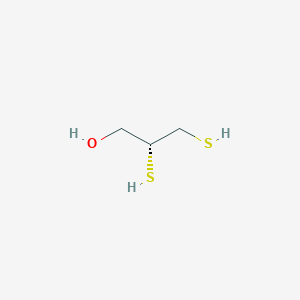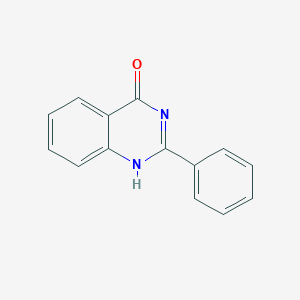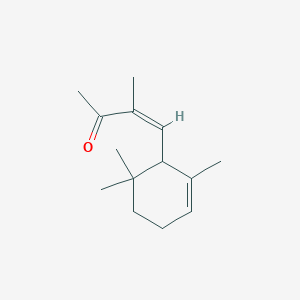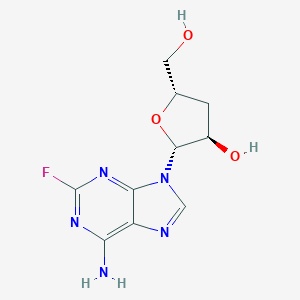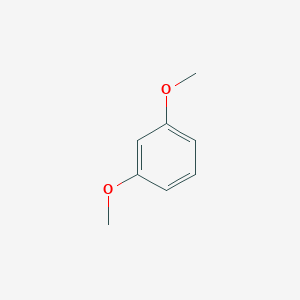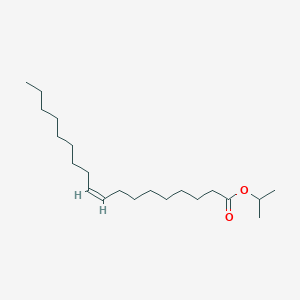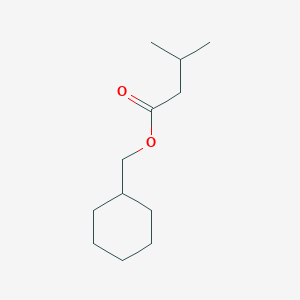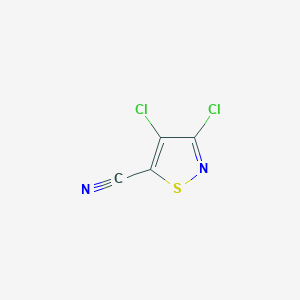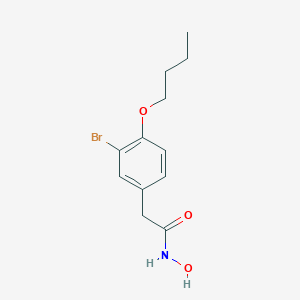![molecular formula C22H36N2 B093242 N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine CAS No. 18220-69-4](/img/structure/B93242.png)
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, also known as Memantine, is a non-competitive NMDA receptor antagonist that is primarily used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s, and its unique mechanism of action has made it a popular choice for researchers studying the brain and nervous system.
Wirkmechanismus
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine can help to reduce the overstimulation of neurons that is associated with Alzheimer's disease and other neurological disorders.
Biochemische Und Physiologische Effekte
In addition to its effects on the NMDA receptor, N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine has also been shown to have a number of other biochemical and physiological effects. These include reducing the production of reactive oxygen species, increasing the production of brain-derived neurotrophic factor (BDNF), and reducing the levels of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it can be difficult to administer the drug to animals in a controlled manner, as it is rapidly metabolized in the liver and has a short half-life.
Zukünftige Richtungen
There are a number of potential future directions for research on N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine and its effects on the brain and nervous system. These include investigating its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety, as well as exploring its effects on synaptic plasticity and memory formation. Additionally, researchers may continue to investigate the biochemical and physiological effects of N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, and how these effects may be related to its therapeutic effects.
Synthesemethoden
The synthesis of N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine involves several steps, including the reaction of 1-adamantanamine with formaldehyde to form 1-(3-aminopropyl)adamantane, which is then reacted with methylamine to form N-methyl-1-(3-aminopropyl)adamantane. This compound is then reacted with 1-bromoadamantane to form N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, or N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. Its unique mechanism of action, which involves blocking the activity of the NMDA receptor, has made it a popular choice for researchers studying the brain and nervous system.
Eigenschaften
CAS-Nummer |
18220-69-4 |
|---|---|
Produktname |
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine |
Molekularformel |
C22H36N2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine |
InChI |
InChI=1S/C22H36N2/c1-23-21-9-15-3-16(10-21)6-19(5-15,13-21)20-7-17-4-18(8-20)12-22(11-17,14-20)24-2/h15-18,23-24H,3-14H2,1-2H3 |
InChI-Schlüssel |
RFZPLLLYXVWISV-UHFFFAOYSA-N |
SMILES |
CNC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC |
Kanonische SMILES |
CNC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC |
Synonyme |
N,N'-Dimethyl-1,1'-biadamantane-3,3'-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



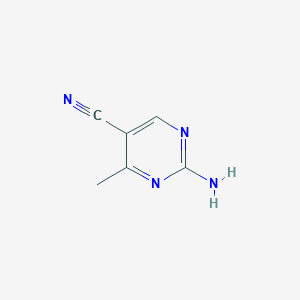
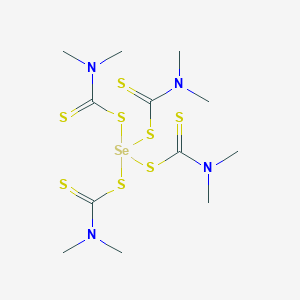
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
